molecular formula C12H12N2O3S B13505033 3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-95-0

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B13505033
CAS-Nummer: 58327-95-0
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: RHGQIIKSKZACPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This reaction can be carried out in the presence of a high boiling point solvent such as pyridine or a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its acetamido group, which can impart specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .

Eigenschaften

CAS-Nummer

58327-95-0

Molekularformel

C12H12N2O3S

Molekulargewicht

264.30 g/mol

IUPAC-Name

3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O3S/c1-5-4-6(2)13-11-8(5)9(14-7(3)15)10(18-11)12(16)17/h4H,1-3H3,(H,14,15)(H,16,17)

InChI-Schlüssel

RHGQIIKSKZACPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)NC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.